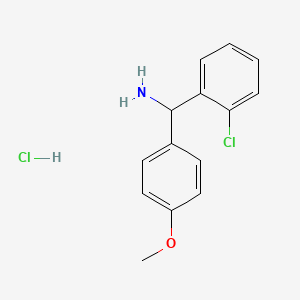

(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride

Description

(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride is a secondary amine hydrochloride salt featuring two aromatic substituents: a 2-chlorophenyl group and a 4-methoxyphenyl group.

Such dual-substituted methanamine derivatives are often explored in pharmaceutical research, particularly as serotonin/norepinephrine receptor modulators or antidepressants, as seen in structurally related compounds like sertraline .

Properties

IUPAC Name |

(2-chlorophenyl)-(4-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO.ClH/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15;/h2-9,14H,16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJENQIONENZRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A robust method involves palladium-catalyzed amination reactions starting from aryl halides and amines:

- Procedure: An oven-dried microwave vial is charged with an aryl methanaminium chloride salt, followed by addition of dry tetrahydrofuran (THF) under nitrogen atmosphere. The mixture is heated (e.g., 80 ºC) for several hours to ensure reaction progress.

- Catalyst System: Buchwald’s 3rd generation palladium pre-catalyst dimer combined with NIXANTPHOS ligand is used to facilitate the coupling.

- Reagents: Aryl bromides such as 1-bromo-4-tert-butylbenzene and base sodium bis(trimethylsilyl)amide (NaN(SiMe3)2) in cyclopentyl methyl ether (CPME) are added portionwise at controlled temperature (60 ºC).

- Workup: After reaction completion, the mixture is quenched with water, volatile components removed under reduced pressure, and the product is isolated as a solid.

This method provides a high degree of control over substitution patterns and yields the amine intermediate, which can be converted to the hydrochloride salt by treatment with hydrochloric acid.

Azide Intermediate Reduction Route

Another approach involves the preparation of azido-substituted precursors followed by reduction:

- Starting Materials: 4-methoxyphenyl derivatives are converted to azido compounds using sodium azide.

- Reduction: Catalytic hydrogenation or chemical reduction converts the azide group to the primary amine.

- Salt Formation: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.

This method is advantageous for its specificity and mild conditions, avoiding harsh reagents that may affect sensitive substituents.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dry THF, CPME | Anhydrous conditions prevent side reactions |

| Temperature | 60–80 ºC | Controlled heating improves yield |

| Catalyst | Pd pre-catalyst (Buchwald’s 3rd gen) | High activity and selectivity |

| Ligand | NIXANTPHOS | Enhances catalyst stability and turnover |

| Base | Sodium bis(trimethylsilyl)amide | Strong base for deprotonation |

| Reaction Time | 6–12 hours | Sufficient for complete conversion |

| Atmosphere | Nitrogen | Prevents oxidation and moisture interference |

| Workup | Quenching with water, solvent removal | Facilitates isolation of pure product |

Purification and Characterization

- Isolation: After reaction completion, volatile materials are removed under reduced pressure. The residue is dried under vacuum at around 60 ºC.

- Salt Formation: The free amine is converted to the hydrochloride salt by bubbling or adding hydrochloric acid in an appropriate solvent.

- Purity Confirmation: Characterization by NMR, mass spectrometry, and melting point analysis confirms the structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Advantages | Limitations |

|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Pd pre-catalyst, NIXANTPHOS, NaN(SiMe3)2, aryl bromides | High selectivity, adaptable to various substrates | Requires inert atmosphere, expensive catalysts |

| Azide Intermediate Reduction | Sodium azide, catalytic hydrogenation, HCl | Mild conditions, high specificity | Multi-step process, handling azides requires care |

Research Findings and Considerations

- The palladium-catalyzed method is well-documented for producing aryl methanamines with high yields and regioselectivity, especially when using Buchwald’s ligands and catalysts.

- The azide reduction route is effective for synthesizing primary amines with sensitive functional groups but involves additional steps and safety considerations.

- Solvent choice and reaction atmosphere critically influence the reaction outcome, with anhydrous and inert conditions preferred.

- The hydrochloride salt form enhances compound stability and facilitates handling and storage.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₄H₁₅Cl₂NO·HCl

- Molecular Weight : 284.18 g/mol

- IUPAC Name : (2-chlorophenyl)-(4-methoxyphenyl)methanamine; hydrochloride

- Appearance : Powder

This compound features a chlorinated aromatic ring and a methoxy-substituted phenyl group, which contribute to its reactivity and potential biological activity.

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have investigated derivatives of methanamine compounds for their potential anticancer effects. For example, compounds similar to (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride have shown selective cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves inducing cell cycle arrest and apoptosis in cancer cells .

- Neuropharmacology :

- Antidepressant Properties :

Organic Synthesis Applications

- Building Block for Complex Molecules :

- Synthesis of Amines :

- Catalytic Reactions :

Case Studies

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Single Aromatic Substituents

Key Observations :

Dual Aromatic-Substituted Analogues

Key Observations :

Heterocyclic and Cyclic Analogues

Key Observations :

Biological Activity

(2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride, also known by its chemical formula C14H14ClNO·HCl, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by a chlorophenyl group and a methoxyphenyl group attached to a methanamine backbone. This configuration contributes to its distinct chemical and biological properties. The synthesis typically involves the reaction of 2-chlorobenzaldehyde with 4-methoxybenzylamine, followed by reduction and formation of the hydrochloride salt .

| Property | Value |

|---|---|

| Molecular Formula | C14H14ClNO·HCl |

| Molecular Weight | 273.73 g/mol |

| CAS Number | 1208400-75-2 |

| Appearance | White crystalline solid |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, its minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Case Study: Antibacterial Activity

A study evaluated various derivatives of phenylmethanamine compounds, including this compound, revealing significant antibacterial activity. The compound exhibited MIC values ranging from 4.69 to 22.9 µM against different bacterial strains, showcasing its broad-spectrum efficacy .

Anticancer Activity

The anticancer properties of this compound are under investigation, with preliminary results suggesting it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that it can affect microtubule dynamics in colon cancer cells, enhancing their sensitivity to apoptotic stimuli .

The proposed mechanism involves binding to specific receptors or enzymes that modulate cellular pathways related to growth and apoptosis. This interaction can lead to the disruption of normal cellular functions in cancer cells, ultimately inhibiting their proliferation .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity (MIC µM) | Anticancer Activity |

|---|---|---|

| (2-Chlorophenyl)(4-methoxyphenyl)methanamine HCl | 4.69 - 22.9 | Moderate |

| (2-Chlorophenyl)methanamine hydrochloride | 8 - 16 | Low |

| (4-Methoxyphenyl)methanamine hydrochloride | 10 - 20 | Moderate |

This table illustrates that this compound exhibits superior antimicrobial activity compared to its analogs while maintaining moderate anticancer properties.

Q & A

Q. What are the common synthetic routes for (2-Chlorophenyl)(4-methoxyphenyl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example:

Benzyl Halide Amination : Reacting 2-chloro-substituted benzyl halides with 4-methoxyphenylmethylamine under controlled ammonia/amine conditions .

Catalytic Coupling : Palladium-catalyzed Suzuki-Miyaura coupling to link aromatic rings, followed by amination .

Key Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may reduce purity if side reactions occur .

- Temperature : Lower temperatures (0–25°C) minimize byproducts in amination steps .

- Purification : Recrystallization or column chromatography is critical for isolating high-purity hydrochloride salts (>95%) .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : 1H/13C NMR confirms structural integrity, with methoxy (~δ 3.8 ppm) and chlorophenyl protons (~δ 7.2–7.5 ppm) as key signals .

- HPLC : Quantifies purity (>98% for pharmacological studies) and detects trace impurities .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C14H14Cl2NO: 298.04) .

- X-ray Crystallography : Resolves stereochemistry in crystalline forms, critical for structure-activity studies .

Q. What preliminary biological assays are recommended to screen its activity?

Answer:

- Receptor Binding Assays : Radiolabeled ligand displacement studies (e.g., serotonin/dopamine receptors) to identify target affinity .

- Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., NAMPT inhibition for NAD+ biosynthesis modulation) .

- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-negative/-positive strains .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can researchers optimize synthesis to address low yields in large-scale production?

Answer:

- Catalyst Screening : Test Pd/XPhos or Buchwald-Hartwig catalysts for coupling efficiency .

- Solvent Optimization : Replace DMF with toluene/water biphasic systems to reduce side reactions .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, enhancing reproducibility .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. How to resolve contradictions in dose-dependent activity across studies?

Answer: Conflicting dose-response data may arise from:

- ADME Variability : Differences in absorption/metabolism across models (e.g., in vitro vs. in vivo). Conduct pharmacokinetic profiling (plasma half-life, bioavailability) .

- Assay Conditions : Standardize pH, serum protein content, and incubation time. For example, serum-free media reduce false positives in receptor binding .

- Impurity Interference : Re-test batches with HPLC-MS to rule out contaminants affecting activity .

Q. What strategies are effective for establishing structure-activity relationships (SAR) with analogs?

Answer:

- Systematic Substituent Variation : Compare analogs with:

- Halogen replacements (Cl vs. F at 2-position) for lipophilicity/electron effects .

- Methoxy vs. ethoxy groups on the 4-position phenyl ring for steric/electronic modulation .

- QSAR Modeling : Use computational tools (e.g., Schrödinger’s Maestro) to correlate substituent properties (logP, polar surface area) with bioactivity .

- Crystallographic Data : Overlay ligand-receptor structures (e.g., serotonin 5-HT2A) to identify critical binding motifs .

Q. How to design interaction studies to elucidate its mechanism of action?

Answer:

- Competitive Binding Assays : Use fluorescent probes (e.g., BODIPY-labeled ligands) to quantify receptor occupancy .

- Kinetic Studies : Surface plasmon resonance (SPR) measures on/off rates for enzyme inhibition .

- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., NAMPT active site) to predict binding stability .

- Metabolomic Profiling : LC-MS/MS to track NAD+ levels in treated cells, validating target engagement .

Q. What are the best practices for stability testing under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72h .

- Light/Temperature Sensitivity : Store at 4°C, -20°C, and RT with/without light exposure; assess via NMR .

- Plasma Stability : Incubate with human plasma (37°C) and quantify parent compound remaining .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.